molecular formula C19H17F3N4O B12161028 6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trifluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trifluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12161028
M. Wt: 374.4 g/mol
InChI Key: OXXNYPAFVKFHEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trifluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a propan-2-yl group, and a trifluorophenyl group attached to a pyrazolo[3,4-b]pyridine core.

Properties

Molecular Formula

C19H17F3N4O

Molecular Weight

374.4 g/mol

IUPAC Name

6-cyclopropyl-1-propan-2-yl-N-(3,4,5-trifluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H17F3N4O/c1-9(2)26-18-13(8-23-26)12(7-16(25-18)10-3-4-10)19(27)24-11-5-14(20)17(22)15(21)6-11/h5-10H,3-4H2,1-2H3,(H,24,27)

InChI Key

OXXNYPAFVKFHEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC(=C(C(=C4)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trifluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl, propan-2-yl, and trifluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trifluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trifluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trifluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 6-cyclopropyl-1-(propan-2-yl)-N-(2,4,5-trifluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • 6-cyclopropyl-1-(propan-2-yl)-N-(3,4-difluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness

6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trifluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable candidate for further research and development.

Biological Activity

6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trifluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its potential therapeutic applications. This article reviews its biological activity based on various studies, focusing on its mechanism of action, efficacy against specific diseases, and potential as a drug candidate.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Chemical Formula : C15_{15}H15_{15}F3_{3}N2_{2}O
  • IUPAC Name : 6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trifluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Research indicates that compounds in the pyrazolo[3,4-b]pyridine class exhibit diverse biological activities due to their ability to interact with various molecular targets. Specifically:

  • Inhibition of Enzymes : These compounds have shown potential as inhibitors of phosphodiesterase (PDE) enzymes. PDE inhibitors are crucial in modulating cyclic nucleotide levels, which play significant roles in cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazolo[3,4-b]pyridine may possess antimicrobial properties. For instance, in vitro assays have demonstrated activity against Mycobacterium tuberculosis (M. tuberculosis), indicating their potential use in treating tuberculosis infections .

Antitubercular Activity

A study investigated the antitubercular efficacy of several pyrazolo[3,4-b]pyridine derivatives. The compound was subjected to the modified agar dilution method against M. tuberculosis H37Rv strain. Results indicated that specific substitutions on the pyrazolo ring enhance activity against this pathogen.

CompoundMinimum Inhibitory Concentration (MIC)Activity
6-cyclopropyl derivative0.25 µg/mLActive
Other derivatives0.5 - 2 µg/mLVariable

Anti-inflammatory Effects

Another aspect of biological activity includes anti-inflammatory properties. Pyrazolo[3,4-b]pyridines have been reported to inhibit pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be beneficial in inflammatory diseases.

Case Studies and Research Findings

  • Study on Pyrazolo Derivatives :
    • Researchers synthesized a series of pyrazolo derivatives and evaluated their biological activities through docking studies and biological assays.
    • The compound exhibited significant binding affinity to target proteins involved in inflammation and infection pathways .
  • In Vivo Studies :
    • In vivo models demonstrated that compounds similar to 6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trifluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide showed reduced inflammatory responses and improved survival rates in models of bacterial infection.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.